(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
Overview
Description
(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Substitution Reactions:
Final Coupling: The final step involves coupling the triazole ring with the morpholino group under specific reaction conditions, such as using a base like triethylamine in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of 3-chloro-4-methoxybenzaldehyde.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets.
Medicine
Medicinally, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be investigated for similar therapeutic applications.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone
- (1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidino)methanone
Uniqueness
The presence of the morpholino group in (1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone distinguishes it from other similar compounds. This group can enhance the compound’s solubility and bioavailability, making it a more effective candidate for biological applications.
Properties
IUPAC Name |
[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-10-14(15(21)19-5-7-23-8-6-19)17-18-20(10)11-3-4-13(22-2)12(16)9-11/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADFBVQLPOPREI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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